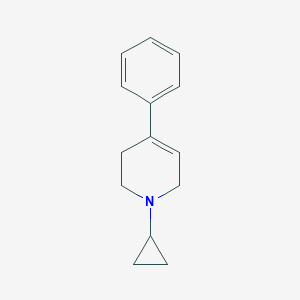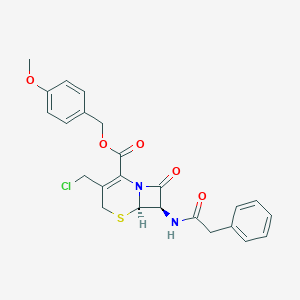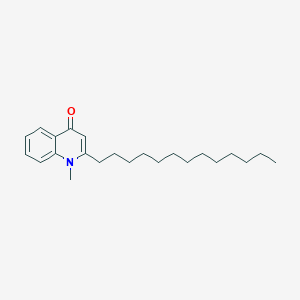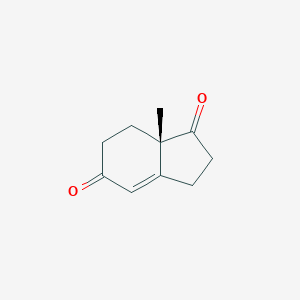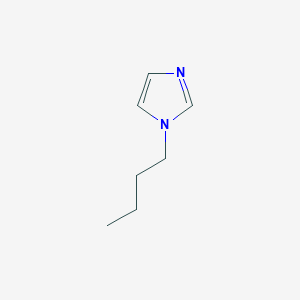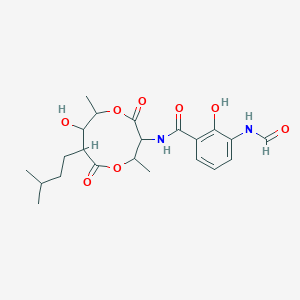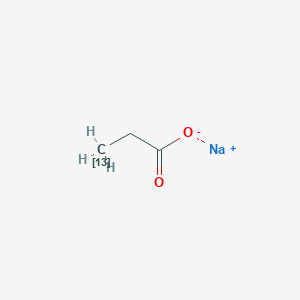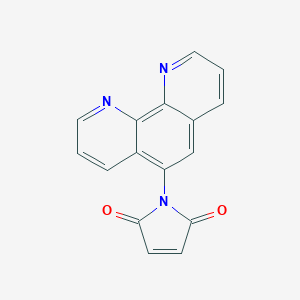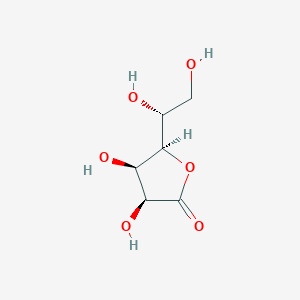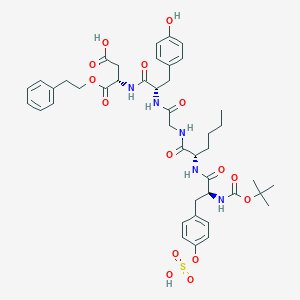
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is composed of six amino acids and a sulfotyrosine residue, which is a modified form of the amino acid tyrosine. The synthesis method of this peptide involves solid-phase peptide synthesis using Fmoc chemistry.
Mecanismo De Acción
The mechanism of action of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH is not fully understood. However, it is known to act as an agonist for the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and is a potential target for the treatment of obesity.
Efectos Bioquímicos Y Fisiológicos
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been shown to have various biochemical and physiological effects. It has been shown to stimulate cAMP production and to activate the MAPK/ERK signaling pathway. It has also been shown to increase energy expenditure and to decrease food intake in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations is its high cost, which may limit its use in some labs.
Direcciones Futuras
For the study of this peptide include the development of new drugs targeting the MC4R receptor, the study of the structure-activity relationship, and the use in the study of other receptors and enzymes.
Métodos De Síntesis
The synthesis method of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH involves solid-phase peptide synthesis using Fmoc chemistry. The process involves the coupling of protected amino acids to a solid support, which is usually a resin. The amino acids are protected with a Boc group, which is removed during the synthesis process. The sulfotyrosine residue is introduced using a sulfotyrosine building block. The peptide is then cleaved from the resin and deprotected to obtain the final product.
Aplicaciones Científicas De Investigación
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been extensively studied for its scientific research application. This peptide has been used to study the mechanism of action of various enzymes and receptors. It has also been used to study the structure-activity relationship of peptides and to develop new drugs.
Propiedades
Número CAS |
156586-96-8 |
|---|---|
Nombre del producto |
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester |
Fórmula molecular |
C43H55N5O15S |
Peso molecular |
914 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C43H55N5O15S/c1-5-6-12-32(46-40(55)34(48-42(57)62-43(2,3)4)24-29-15-19-31(20-16-29)63-64(58,59)60)38(53)44-26-36(50)45-33(23-28-13-17-30(49)18-14-28)39(54)47-35(25-37(51)52)41(56)61-22-21-27-10-8-7-9-11-27/h7-11,13-20,32-35,49H,5-6,12,21-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,55)(H,47,54)(H,48,57)(H,51,52)(H,58,59,60)/t32-,33-,34-,35-/m0/s1 |
Clave InChI |
PGDLFENJBKYXQO-BBACVFHCSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Secuencia |
XXGYD |
Sinónimos |
Boc-SYNLGYDPE Boc-Tyr(SO3)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-(sulfo-Tyr)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



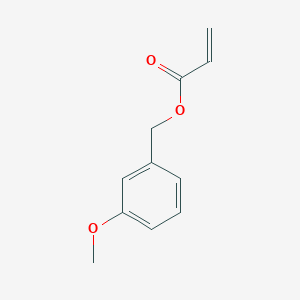
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
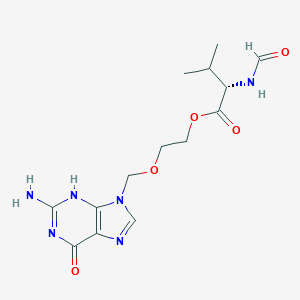
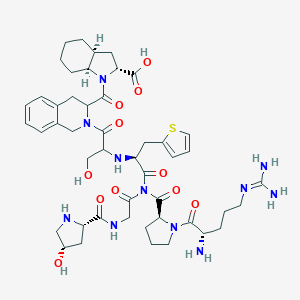
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
